![molecular formula C16H23NO3S B4021908 4-tert-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzamide](/img/structure/B4021908.png)
4-tert-butyl-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzamide
Description
The compound belongs to a class of chemicals that are of significant interest due to their potential applications in materials science, organic synthesis, and possibly pharmacology, excluding drug use and dosage aspects. Research on similar compounds focuses on understanding their synthesis, structure, and properties to explore their utility in various applications.
Synthesis Analysis
Compounds with tert-butyl and benzamide functionalities can be synthesized through directed metalation reactions. For instance, the directed metalation of N-tert-butyl-N-methyl-2-methoxybenzamide has been utilized for short syntheses of complex organic molecules, demonstrating the synthetic utility of tert-butyl-N-methylbenzamides in organic synthesis (Reitz & Massey, 1990).
Molecular Structure Analysis
The molecular structure of related compounds often features significant interactions that influence their physical and chemical properties. For example, the crystal structure of certain tert-butyl-containing compounds reveals the presence of hydrogen bonding and other non-covalent interactions that stabilize the molecular structure and affect their reactivity and solubility (叶姣 et al., 2015).
Chemical Reactions and Properties
Tert-butyl groups in benzamides influence the chemical reactivity and properties of these compounds. The presence of tert-butyl groups can affect the acidity, basicity, and nucleophilicity of the molecules, thereby influencing their participation in various chemical reactions, such as carbene formation and stabilization (Kim & Streitwieser, 2002).
Physical Properties Analysis
The introduction of tert-butyl and similar bulky groups into benzamides and related compounds significantly impacts their physical properties, such as solubility, melting points, and thermal stability. For instance, polyimides derived from tert-butyl-containing monomers exhibit low dielectric constants, excellent solubility, and high thermal stability, making them suitable for applications in electronics and materials science (Chern & Tsai, 2008).
properties
IUPAC Name |
4-tert-butyl-N-(1,1-dioxothiolan-3-yl)-N-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S/c1-16(2,3)13-7-5-12(6-8-13)15(18)17(4)14-9-10-21(19,20)11-14/h5-8,14H,9-11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVHHYYYYYHKCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(C)C2CCS(=O)(=O)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7176303 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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